molecular formula C7H14Cl2N4 B2842391 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride CAS No. 2445784-10-9

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride

Cat. No.: B2842391
CAS No.: 2445784-10-9
M. Wt: 225.12
InChI Key: QSJCMDMJZOTASR-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C7H12N42HCl It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride typically involves the reaction of cyclopropylamine with 1H-1,2,4-triazole-5-carboxylic acid, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, resulting in therapeutic effects .

Comparison with Similar Compounds

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c8-4-3-6-9-7(11-10-6)5-1-2-5;;/h5H,1-4,8H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJCMDMJZOTASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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